molecular formula C21H13Cl2F3N2O2 B2928913 5-(4-chlorophenyl)-2-[5-[4-chloro-3-(trifluoromethoxy)phenyl]-2-furyl]-4-methyl-1H-imidazole CAS No. 1935723-17-3

5-(4-chlorophenyl)-2-[5-[4-chloro-3-(trifluoromethoxy)phenyl]-2-furyl]-4-methyl-1H-imidazole

Cat. No. B2928913
CAS RN: 1935723-17-3
M. Wt: 453.24
InChI Key: IWZGXIFYYNGHIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “5-(4-chlorophenyl)-2-[5-[4-chloro-3-(trifluoromethoxy)phenyl]-2-furyl]-4-methyl-1H-imidazole” is a complex organic molecule that contains several functional groups, including a chlorophenyl group, a trifluoromethoxyphenyl group, a furyl group, and an imidazole ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The chlorophenyl and trifluoromethoxyphenyl groups are aromatic rings, which contribute to the compound’s stability and reactivity. The furyl group is a heterocyclic ring containing oxygen, and the imidazole ring is a five-membered ring containing two nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. For example, the presence of the chlorophenyl and trifluoromethoxyphenyl groups could potentially make the compound relatively nonpolar and lipophilic .

Scientific Research Applications

Antiviral Research

This compound has potential applications in the field of antiviral research. Its structural complexity allows for interactions with viral proteins, possibly inhibiting their function. For instance, similar structures have been studied for their antiviral activity against a range of viruses, suggesting that this compound could be a candidate for developing new antiviral drugs .

Molecular Docking Studies

Molecular docking is a method used to predict the interaction between a molecule and a target protein. The compound could be used in computational simulations to understand its binding affinities, which is crucial in the design of new therapeutic agents. Studies on related molecules have utilized molecular docking to predict activity spectra and identify potential therapeutic applications .

Antifungal and Antitubercular Agents

Compounds with similar structures have been synthesized and tested for their in vitro antifungal activity. This suggests that 5-(4-chlorophenyl)-2-[5-[4-chloro-3-(trifluoromethoxy)phenyl]-2-furyl]-4-methyl-1H-imidazole could also be explored as a potential antifungal and antitubercular agent, contributing to the treatment of fungal infections and tuberculosis .

Density Functional Theory (DFT) Studies

DFT studies are essential for understanding the electronic structure and properties of molecules. This compound could be used in DFT studies to estimate quantum chemical parameters, which are important for predicting the reactivity and stability of potential pharmaceuticals .

Future Directions

The potential applications and future directions for this compound would depend on its specific properties and effects. It could potentially be used in various areas of research, including medicinal chemistry .

properties

IUPAC Name

4-(4-chlorophenyl)-2-[5-[4-chloro-3-(trifluoromethoxy)phenyl]furan-2-yl]-5-methyl-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13Cl2F3N2O2/c1-11-19(12-2-5-14(22)6-3-12)28-20(27-11)17-9-8-16(29-17)13-4-7-15(23)18(10-13)30-21(24,25)26/h2-10H,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWZGXIFYYNGHIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1)C2=CC=C(O2)C3=CC(=C(C=C3)Cl)OC(F)(F)F)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13Cl2F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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